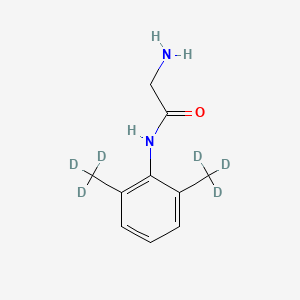

Carboxytolbutamide-d9(butyl-d9)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

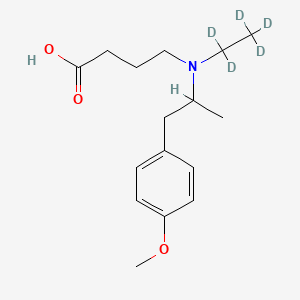

Carboxytolbutamide-d9 (butyl-d9) is an isotopic labelled form of Carboxytolbutamide, which is a metabolite of Tolbutamide . It is also known by the synonym 1-Butyl-3-(4-carboxyphenylsulfonyl)urea . The compound has a molecular weight of 309.38 .

Molecular Structure Analysis

The molecular structure of Carboxytolbutamide-d9 (butyl-d9) is characterized by an isotopic enrichment of 98 atom % D . The compound’s CAS Number is 1219802-95-5 .Physical And Chemical Properties Analysis

Carboxytolbutamide-d9 (butyl-d9) is stable if stored under recommended conditions .Wissenschaftliche Forschungsanwendungen

1. Metabolite Profiling and Analysis

Carboxytolbutamide-d9 (Butyl-d9) is significant in the context of metabolite profiling, as seen in studies involving the metabolism of related compounds. For instance, the excretion of carboxytolbutamide following the administration of tolbutamide, a related compound, was a critical aspect of a study on the oxidation of tolbutamide in vivo (Nelson, 1962). This demonstrates the relevance of carboxytolbutamide in metabolic studies and its potential use in understanding drug metabolism.

2. Derivatization in Analytical Chemistry

In analytical chemistry, especially in mass spectrometry, the use of deuterium-labeled compounds like Carboxytolbutamide-d9 is common. For instance, a study on the synthesis of dibucaine labeled with 14C and deuterium, including dibucaine-d9, highlights the use of deuterium-labeled compounds in enhancing detection sensitivity and analytical precision (Chaudhuri, 1985).

3. Application in Atmospheric Chemistry

Carboxytolbutamide-d9 (Butyl-d9) is relevant in atmospheric chemistry, particularly in studies involving OH radical tracers. For example, d9-Butanol, a similar deuterium-labeled compound, has been used as an OH radical tracer, suggesting that Carboxytolbutamide-d9 could be applied in similar contexts (Allani et al., 2021).

4. Pharmaceutical Research and Development

The synthesis and analysis of deuterium-labeled compounds, such as Carboxytolbutamide-d9, are critical in pharmaceutical research for understanding drug metabolism, stability, and formulation. This is evident in studies focused on the synthesis of various deuterium-labeled compounds for pharmaceutical applications (Sassi et al., 1999).

Wirkmechanismus

While specific information on the mechanism of action of Carboxytolbutamide-d9 (butyl-d9) is not available, it’s worth noting that it is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea used to treat hyperglycemia in patients with type 2 diabetes mellitus. It works by stimulating β cells of the pancreas to release insulin .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Carboxytolbutamide-d9(butyl-d9) involves the introduction of deuterium atoms into the butyl group of Carboxytolbutamide. This can be achieved through a series of reactions starting with the appropriate starting materials.", "Starting Materials": [ "Tolbutamide", "Deuterated butyl lithium", "Carbon dioxide", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of deuterated butyl lithium by reacting butyl lithium with deuterium oxide.", "Step 2: Addition of deuterated butyl lithium to tolbutamide to form a lithium salt intermediate.", "Step 3: Reaction of the lithium salt intermediate with carbon dioxide to form a carboxylic acid intermediate.", "Step 4: Reduction of the carboxylic acid intermediate with deuterated sodium borohydride to form the deuterated carboxylic acid.", "Step 5: Esterification of the deuterated carboxylic acid with ethanol to form the deuterated ester intermediate.", "Step 6: Hydrolysis of the deuterated ester intermediate with hydrochloric acid to form the deuterated carboxylic acid.", "Step 7: Neutralization of the deuterated carboxylic acid with sodium hydroxide to form Carboxytolbutamide-d9(butyl-d9)." ] } | |

CAS-Nummer |

1219802-95-5 |

Molekularformel |

C12H7D9N2O5S |

Molekulargewicht |

309.38 |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

2224-10-4 (unlabelled) |

Synonyme |

1-Butyl-3-(4-carboxyphenylsulfonyl)urea |

Tag |

Tolbutamide Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)